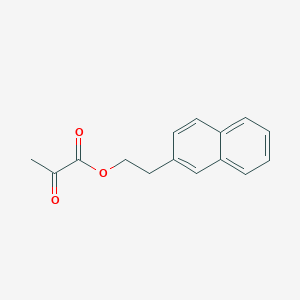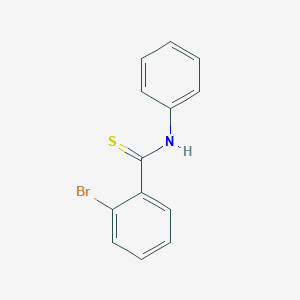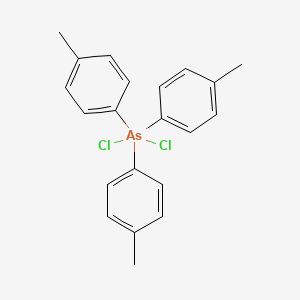
3-(3-Chlorophenyl)-4-phenylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-phenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized using ammonium acetate under reflux conditions to yield the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-4-phenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, it may inhibit certain enzymes or bind to receptor sites, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with a chlorophenyl group.
Uniqueness
3-(3-Chlorophenyl)-4-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenyl group on the piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
77418-76-9 |
|---|---|
Molekularformel |
C17H14ClNO2 |
Molekulargewicht |
299.7 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H14ClNO2/c18-13-8-4-7-12(9-13)16-14(10-15(20)19-17(16)21)11-5-2-1-3-6-11/h1-9,14,16H,10H2,(H,19,20,21) |
InChI-Schlüssel |
VOPLEHZANRZTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(=O)NC1=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



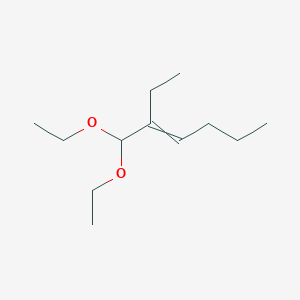
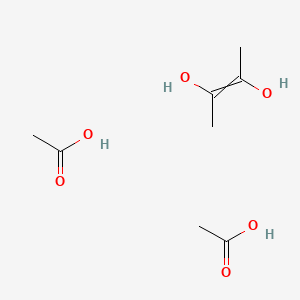

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
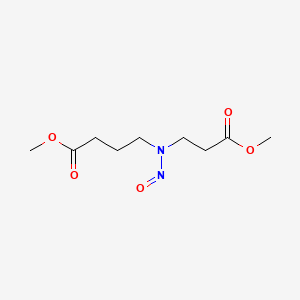


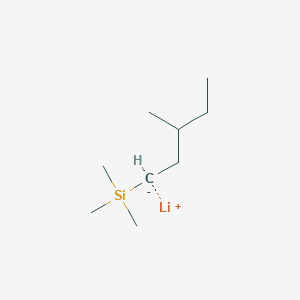
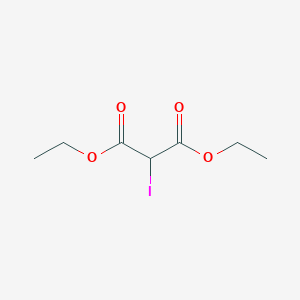
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
